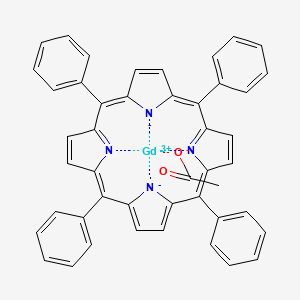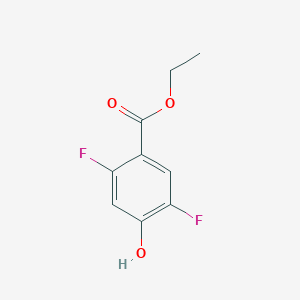
1,1,2,3,3-Pentafluoroprop-2-enylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,3-Pentafluoroprop-2-enylbenzene is an organic compound that belongs to the class of fluoroaromatic compounds It is characterized by the presence of five fluorine atoms attached to a prop-2-enyl group, which is in turn bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3-Pentafluoroprop-2-enylbenzene typically involves the fluorination of appropriate precursors. One common method is the reaction of benzene with pentafluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3,3-Pentafluoroprop-2-enylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1,1,2,3,3-Pentafluoroprop-2-enylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluoroaromatic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,2,3,3-Pentafluoroprop-2-enylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The benzene ring can undergo electrophilic aromatic substitution, while the fluorine atoms can participate in nucleophilic substitution reactions. These interactions can lead to the formation of various derivatives with different properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3,3-Pentafluoroprop-1-en-2-yl benzoate: Another fluoroaromatic compound with similar structural features.
1,1,2,2,3-Pentafluoropropane: A related compound with a different substitution pattern on the propene group.
Uniqueness
1,1,2,3,3-Pentafluoroprop-2-enylbenzene is unique due to its specific arrangement of fluorine atoms and the presence of a benzene ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H5F5 |
|---|---|
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
1,1,2,3,3-pentafluoroprop-2-enylbenzene |
InChI |
InChI=1S/C9H5F5/c10-7(8(11)12)9(13,14)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
DCFLXZJTFHSORH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=C(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine](/img/structure/B13115959.png)

![3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid](/img/structure/B13115975.png)

![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)




![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)



![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
